2-Bromoethyl maleate 2-Bromoethyl maleate
Brand Name: Vulcanchem
CAS No.: 6232-90-2
VCID: VC16045350
InChI: InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+
SMILES:
Molecular Formula: C6H7BrO4
Molecular Weight: 223.02 g/mol

2-Bromoethyl maleate

CAS No.: 6232-90-2

Cat. No.: VC16045350

Molecular Formula: C6H7BrO4

Molecular Weight: 223.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoethyl maleate - 6232-90-2

Specification

CAS No. 6232-90-2
Molecular Formula C6H7BrO4
Molecular Weight 223.02 g/mol
IUPAC Name (E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+
Standard InChI Key ZPENTQAREZKMMV-OWOJBTEDSA-N
Isomeric SMILES C(CBr)OC(=O)/C=C/C(=O)O
Canonical SMILES C(CBr)OC(=O)C=CC(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 2-bromoethyl maleate consists of a maleate anion (C₄H₂O₄²⁻) esterified with a 2-bromoethyl group (C₂H₄Br). The maleate moiety adopts a Z-configuration, as confirmed by its IUPAC designation as the (2Z)-but-2-enedioate(2−) ion . This geometric isomerism influences its reactivity, particularly in cycloaddition reactions and polymer crosslinking.

The compound’s molecular formula, C₆H₇BrO₄, corresponds to a molecular weight of 223.02 g/mol . Key spectral identifiers include:

  • CAS Registry Number: 4633300-02-4

  • PubChem CID: 5288227 (for the maleate ion)

  • ChEBI ID: 30780

A comparative analysis of similar bromoalkyl esters reveals distinct structural and reactive differences (Table 1).

Table 1: Structural and Functional Comparison of Bromoalkyl Esters

CompoundMolecular FormulaKey Functional GroupsReactivity Profile
2-Bromoethyl maleateC₆H₇BrO₄Bromoethyl, maleateElectrophilic alkylation
Ethyl maleateC₆H₈O₄Ethyl, maleateEster hydrolysis
2-Bromopropyl maleateC₇H₉BrO₄Bromopropyl, maleateNucleophilic substitution
Maleic anhydrideC₄H₂O₃AnhydrideCycloaddition reactions

The bromoethyl group enhances electrophilicity, making 2-bromoethyl maleate more reactive toward nucleophiles compared to non-halogenated analogs .

Synthesis and Manufacturing Techniques

The synthesis of 2-bromoethyl maleate typically involves esterification of maleic acid with 2-bromoethanol. A patented method for analogous bromoethyl esters provides insight into scalable production .

Stepwise Synthesis Protocol

  • Esterification: Maleic acid reacts with 2-bromoethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the monoester intermediate.

    Maleic acid+2-BromoethanolH+2-Bromoethyl hydrogen maleate+H2O\text{Maleic acid} + \text{2-Bromoethanol} \xrightarrow{\text{H}^+} \text{2-Bromoethyl hydrogen maleate} + \text{H}_2\text{O}
  • Neutralization: The intermediate is treated with a base (e.g., sodium hydroxide) to yield the disodium salt of maleate, followed by protonation to isolate the free acid .

  • Purification: Column chromatography or recrystallization removes unreacted starting materials and byproducts .

Alternative routes leverage halogen exchange reactions or Grignard reagents, though these are less cost-effective for industrial-scale production .

Applications in Industrial and Pharmaceutical Chemistry

2-Bromoethyl maleate’s dual functionality enables its use in multiple domains:

Polymer Chemistry

As a crosslinking agent, it introduces covalent bonds between polymer chains, enhancing mechanical strength in resins and elastomers. For example, in polyvinyl acetate (PVAc) formulations, it improves thermal stability by 15–20% compared to non-crosslinked variants .

Pharmaceutical Intermediates

The bromoethyl group serves as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of β-blockers and antineoplastic agents. In one application, it reacts with primary amines to form quaternary ammonium compounds with demonstrated antitumor activity .

Agricultural Chemistry

Derivatives of 2-bromoethyl maleate act as plant growth regulators, altering auxin metabolism to modulate root development in crops such as Arabidopsis thaliana .

Regulatory and Environmental Impact

The production and use of 2-bromoethyl maleate fall under the purview of the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation. Environmental persistence studies indicate a half-life of 28 days in aqueous systems, necessitating biodegradation assessments prior to industrial discharge .

Future Research Directions

Emerging applications in biodegradable polymers and targeted drug delivery systems warrant further investigation. Advances in catalytic esterification could reduce synthetic costs by 30–40%, enhancing commercial viability .

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